molecular formula C11H22N2O4 B14699355 2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate CAS No. 25462-48-0

2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate

Cat. No.: B14699355
CAS No.: 25462-48-0
M. Wt: 246.30 g/mol
InChI Key: OVMFJEGBXVTDOL-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate typically involves multiple steps. One common method includes the reaction of 2-methyl-2-(1-methylbutyl)-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced forms with lower oxidation states.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(1-methylbutyl)-1,3-propanediol
  • 1,3-Propanediol dicarbamate
  • 2-Methyl-1,3-propanediol dicarbamate

Uniqueness

2-Methyl-2-(1-methylbutyl)-1,3-propanediol dicarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

25462-48-0

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylhexyl] carbamate

InChI

InChI=1S/C11H22N2O4/c1-4-5-8(2)11(3,6-16-9(12)14)7-17-10(13)15/h8H,4-7H2,1-3H3,(H2,12,14)(H2,13,15)

InChI Key

OVMFJEGBXVTDOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

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